3,4,5-trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

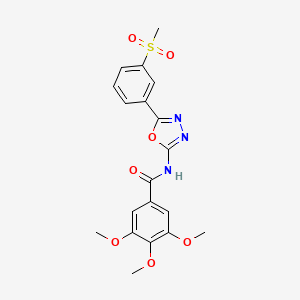

3,4,5-Trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxybenzamide group and a 3-(methylsulfonyl)phenyl substituent. The 1,3,4-oxadiazole ring is a pharmacologically significant scaffold known for its metabolic stability and diverse biological activities.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7S/c1-26-14-9-12(10-15(27-2)16(14)28-3)17(23)20-19-22-21-18(29-19)11-6-5-7-13(8-11)30(4,24)25/h5-10H,1-4H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJBCQKBULRNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to 3,4,5-trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit notable cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve:

- Induction of Apoptosis: This compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: It has been shown to disrupt the cell cycle in cancer cells, preventing their proliferation.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Apoptosis |

| MCF-7 | 12.8 | Cell Cycle Arrest |

| A549 | 10.5 | Apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , showing effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:

- Inhibition of Bacterial Growth: Similar benzamide derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action: The antimicrobial effect is thought to involve the inhibition of bacterial cell division proteins like FtsZ.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Effective |

| Escherichia coli | 16 µg/mL | Moderate |

Potential Use in Cancer Therapy

Given its anticancer properties, this compound could be further explored as a candidate for developing new cancer therapies. Its ability to selectively target cancer cells while sparing normal cells makes it a promising agent for further investigation.

Antimicrobial Drug Development

The antimicrobial activity suggests that it could serve as a lead compound for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Case Studies

-

Case Study on Anticancer Efficacy:

- A study conducted on the effect of this compound on human breast cancer cells (MCF-7) revealed significant apoptosis induction at concentrations as low as 12.8 µM. This study highlights the potential for developing targeted therapies based on this compound's structure.

-

Case Study on Antimicrobial Activity:

- Research evaluating the antimicrobial effects against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at an MIC of 8 µg/mL. This suggests its potential role in treating infections caused by resistant strains.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and reported activities:

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The target compound ’s 3,4,5-trimethoxybenzamide group may enhance π-π stacking with aromatic residues in enzymes or receptors, while the methylsulfonyl group could improve solubility and hydrogen bonding .

- Compound 54 () demonstrates potent Ca²⁺/calmodulin inhibition (IC₅₀: 0.8 µM), attributed to the electron-withdrawing fluoro substituent on the benzamide. This suggests halogenation can modulate target affinity.

- N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () exhibit broad-spectrum antimicrobial activity, likely due to the sulfanyl group’s nucleophilic reactivity .

Impact of Sulfonyl/Sulfamoyl Groups: The target compound’s methylsulfonyl group is distinct from the diethylsulfamoyl group in ’s compound. Sulfamoyl groups (N–SO₂) are less electron-withdrawing than sulfonyl (SO₂) but may improve metabolic stability .

Synthetic Routes and Purity :

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with POCl₃ (similar to methods in ).

- Step 2 : Coupling the oxadiazole intermediate with 3,4,5-trimethoxybenzamide using a dehydrating agent (e.g., DCC or EDCI) in anhydrous dichloromethane .

- Critical factors : Temperature control (70–90°C for cyclization), anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity >95% can be achieved using preparative HPLC with a C18 column .

Q. Which functional groups in this compound are critical for its bioactivity, and how are they characterized?

Key functional groups include:

- 3,4,5-Trimethoxybenzamide : Confirmed via ¹H NMR (δ 3.8–3.9 ppm for methoxy groups) and IR (C=O stretch at ~1650 cm⁻¹) .

- Methylsulfonylphenyl-oxadiazole : Validated by LC-MS (m/z for [M+H]⁺) and ¹³C NMR (sulfonyl carbon at δ ~110 ppm) .

Methodology: Use a combination of spectroscopic techniques (NMR, FT-IR) and mass spectrometry to confirm structural integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylsulfonyl group in biological activity?

- Experimental design : Synthesize analogs replacing the methylsulfonyl group with sulfonamide, sulfonic acid, or hydrogen. Compare their bioactivity (e.g., IC₅₀ in anticancer assays) .

- Analytical approach : Use molecular docking to assess binding affinity with target proteins (e.g., tubulin or kinases). For example, the methylsulfonyl group may enhance hydrophobic interactions in binding pockets .

- Data interpretation : Correlate electronic properties (calculated via DFT) of substituents with activity trends .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Case example : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in bacterial strains or assay conditions.

- Methodology :

- Standardize assays using CLSI guidelines for consistency.

- Validate results with orthogonal methods (e.g., time-kill assays vs. disk diffusion) .

- Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects) .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Tools : SwissADME or ADMETLab for predicting logP, bioavailability, and blood-brain barrier permeability .

- Case study : The 3,4,5-trimethoxy group increases logP (~3.5), suggesting moderate solubility but high membrane permeability. The methylsulfonyl group may reduce CYP3A4-mediated metabolism .

Methodological Challenges and Solutions

Q. How can synthetic yields be improved for large-scale research applications?

Q. What techniques validate target engagement in cellular assays?

- Approaches :

- Cellular thermal shift assay (CETSA) to confirm target binding in live cells .

- siRNA knockdown of putative targets (e.g., EGFR or PI3K) to observe activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.